molecular formula C12H22O3 B8368456 Ethyl 5,5-dimethyl-3-oxo-octanoate

Ethyl 5,5-dimethyl-3-oxo-octanoate

Cat. No. B8368456
M. Wt: 214.30 g/mol
InChI Key: NVQAPXUCLHWGFJ-UHFFFAOYSA-N
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Patent
US06329536B1

Procedure details

Under N2, 1,1′-Carbonyldiimidazole (294 g, 1.82 mol) and THF (1000 mL) was slowly added to 3,3-dimethylhexanoic acid (238 g, 1.65 mol in 200 mL of THF), to a 2 L 3-necked flask. After the addition was completed, the solution was stirred at ambient temperature for 3 hours. Ethyl malonate potassium salt (281 g, 1.65 mol), THF (1500 mL) and magnesium chloride (157 g, 1.65 mol) were added under N2 to a flask equipped with an over-head stirrer. The mixture was stirred at 50° C. for 3 hours. It was then cooled down to room temperature and above acid imidazolide solution was added. The resultant slurry was stirred for 18 hours. H3PO4 (30%, 1.5 L) was added and the mixture was stirred for 1 hour. The aqueous layer was separated and extracted with MTBE (3×700 mL). The combined organic layer was washed with K2CO3 (25%, 2×500 mL) and brine (1000 mL) and dried over magnesium sulfate (˜40 g). The drying reagent was filtered and solvent was removed to give 250 g of ethyl 5,5-dimethyl-3-oxo-octanoate (yield 71%).
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Ethyl malonate potassium salt
Quantity
281 g
Type
reactant
Reaction Step Two
Quantity
157 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:13][C:14]([CH3:22])([CH2:19][CH2:20][CH3:21])[CH2:15][C:16]([OH:18])=O.[K+].[C:24]([O:30][CH2:31][CH3:32])(=[O:29])[CH2:25]C([O-])=O.[Cl-].[Mg+2].[Cl-].[N-]1C=CN=C1.OP(O)(O)=O>C1COCC1>[CH3:22][C:14]([CH3:13])([CH2:19][CH2:20][CH3:21])[CH2:15][C:16](=[O:18])[CH2:25][C:24]([O:30][CH2:31][CH3:32])=[O:29] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
294 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
CC(CC(=O)O)(CCC)C
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Ethyl malonate potassium salt
Quantity
281 g
Type
reactant
Smiles
[K+].C(CC(=O)[O-])(=O)OCC
Name
Quantity
157 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
1500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]1C=NC=C1
Step Four
Name
Quantity
1.5 L
Type
reactant
Smiles
OP(=O)(O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
equipped with an over-head stirrer
STIRRING
Type
STIRRING
Details
The mixture was stirred at 50° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resultant slurry was stirred for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE (3×700 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with K2CO3 (25%, 2×500 mL) and brine (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (˜40 g)
FILTRATION
Type
FILTRATION
Details
The drying reagent was filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(CC(CC(=O)OCC)=O)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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